molecular formula C5H8N4O12<br>C(CH2ONO2)4<br>C5H8N4O12 B1201358 Pentaerythritol tetranitrate CAS No. 78-11-5

Pentaerythritol tetranitrate

Cat. No. B1201358
CAS RN: 78-11-5
M. Wt: 316.14 g/mol
InChI Key: TZRXHJWUDPFEEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

PETN synthesis has been explored through various methods, including direct nitration processes. A synthesis approach starting from pentaerythritol with fuming nitric acid was presented, showcasing a significant yield indicative of efficient process methodologies (Advances in Materials Science and Engineering, 2020). This process underscores the chemical's attainability and the focus on refining synthesis techniques for better yield and safety.

Molecular Structure Analysis

The molecular structure of PETN reveals a core of pentaerythritol substituted with nitrate esters, contributing to its explosive characteristics. X-ray crystallographic analyses have provided insights into the arrangement and bonding within PETN, enhancing understanding of its energetic materials properties (Synlett, 2015).

Chemical Reactions and Properties

PETN participates in various chemical reactions, including degradation processes that yield less-nitrated analogues. These degradation products, essential for forensic analysis, include pentaerythritol trinitrate, dinitrate, and mononitrate, differentiating post-explosion residues from other sources (Forensic Science International, 2013).

Physical Properties Analysis

The physical properties of PETN, such as thermal stability, melting point, and sensitivity to impact and friction, are critical for its handling and application. Investigations into PETN's energetic properties have shown trends in melting points and mechanical sensitivities, aiding in the development of safer explosive materials (Propellants, Explosives, Pyrotechnics, 2021).

Chemical Properties Analysis

PETN's chemical properties, including its reactivity and the potential for forming derivatives, are areas of active research. Studies on PETN's degradation products via chromatography-mass spectrometry techniques offer insights into its chemical behavior post-explosion and its differentiation from naturally degraded samples (Journal of Chromatography A, 2014).

Scientific Research Applications

  • Vasoprotective Activities : PETN has been identified as having vasoprotective activities in experimental atherosclerosis. It works through a mechanism involving the liberation of nitric oxide and stimulation of human soluble guanylate cyclase, leading to vasorelaxation in rabbit aorta. This suggests its potential in reducing vascular oxidative stress through an NO-dependent pathway (Kojda, Hacker, & Noack, 1998).

  • Blood Pressure Reduction in Offspring : In a study on spontaneously hypertensive rats, maternal treatment with PETN resulted in a persistent reduction in blood pressure in female offspring. This effect was accompanied by upregulation of certain enzymes and could be due to epigenetic changes (Wu et al., 2015).

  • Treatment of Angina Pectoris : PETN has been reported as an effective treatment for angina pectoris, with its use dating back to the early 20th century. It works as a vasodilator, similar to nitroglycerin, but with a longer duration of action (Sherber & Gelb, 1961).

  • Improvement of Vascular Dysfunction : PETN treatment has been shown to improve angiotensin II–induced vascular oxidative stress and dysfunction. This is attributed to the induction of the antioxidant enzyme heme oxygenase-1 (HO-1) (Schuhmacher et al., 2010).

  • Solubility Studies : Research has also been conducted to determine the solubility of PETN in various solvents, which is crucial for its clinical application (Merrill, 1965).

  • Coarsening Mechanisms in PETN : Studies have been done to understand the coarsening observed in PETN, using techniques like atomic force microscopy and thermogravimetric analysis. This is important for understanding the aging and stability of PETN in industrial and military applications (Burnham et al., 2009).

  • Energy Transfer in PETN : Investigations into the energy transfer mechanisms in PETN using techniques like two-dimensional infrared spectroscopy have provided insights into its behavior as an explosive and the mechanisms relevant to explosives (Ostrander et al., 2017).

  • Environmental Concerns : PETN has been studied for its potential environmental impact, particularly its threat to aquatic organisms. Research into its degradation and the kinetics of its transformation is crucial for addressing environmental concerns (Zhuang, Gui, & Gillham, 2008).

Safety And Hazards

PETN is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled .

Future Directions

PETN has been studied for potential benefits in chronic ischemic heart failure patients. PETN targeting reactive oxygen species generation halted the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .

properties

IUPAC Name

[3-nitrooxy-2,2-bis(nitrooxymethyl)propyl] nitrate
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InChI

InChI=1S/C5H8N4O12/c10-6(11)18-1-5(2-19-7(12)13,3-20-8(14)15)4-21-9(16)17/h1-4H2
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InChI Key

TZRXHJWUDPFEEY-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
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Molecular Formula

C5H8N4O12, Array
Record name PENTAERYTHRITE TETRANITRATE
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Record name PENTAERYTHRITE TETRANITRATE, [WET WITH >= 25 % WATER OR DESENSITIZED WITH >= 15 % PHLEGMATIZER]
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DSSTOX Substance ID

DTXSID2023430
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Molecular Weight

316.14 g/mol
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Physical Description

Pentaerythrite tetranitrate appears as white crystals. Density 1.75 g / cm3. Melting point 138-140 °C. Detonates at 210 °C. An extremely dangerous explosive, particularly when dry. Especially sensitive to shock and heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate with >= 7 % wax appears as white crystals mixed with more than 7% wax. The pure compound is a dangerous explosive, particularly when dry, and is especially sensitive to shock and heat. The admixture of wax reduces sensitivity. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Pentaerythrite tetranitrate, [wet with >= 25 % water or desensitized with >= 15 % phlegmatizer] appears as a thick slurry of white crystals. The pure compound is a dangerous explosive, particularly when dry. Addition of water or phlegmatizer reduces sensitivity to shock and heat. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Other Solid, Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER.
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Boiling Point

Explodes at 205-215 °C, BP: 180 °C at 50 mm Hg
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in acetone. Sparingly soluble in alcohol, ether, Very soluble in acetone, Soluble in benzene, pyrene, Soluble in toluene; slightly soluble in methanol, For more Solubility (Complete) data for Pentaerythritol tetranitrate (6 total), please visit the HSDB record page., Solubility in water: none
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Density

1.773 at 20 °C/4 °C, 1.77 g/cm³
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Vapor Pressure

0.00000014 [mmHg], 1.36X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible
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Mechanism of Action

Pentaerythritol tetranitrate is the lipid soluble polyol ester of nitric acid belonging to the family of _nitro-vasodilators_. Pentaerythritol tetranitrate releases free nitric oxide (NO) after the denitration reaction, which triggers NO-dependent signaling transduction involving soluble _guanylate cyclase (sGC_). Nitric oxide binds reversibly to the ferrous-heme center of sGC, causing conformational change and activating the enzyme. This enzyme activation results in increased cellular concentrations of _cyclic guanosine monophosphate _(cGMP) within the vascular smooth muscle, resulting in vasodilation mediated by cGMP-dependent protein kinases. Additionally, this agent causes dose-dependent arterial and venous bed., The nitrates reduce myocardial oxygen requirements through their effects on the systemic circulation. Their systemic actions include (1) a reduction in venous tone, which leads to pooling of blood in peripheral veins, decr venous return, and reduced ventricular volume and myocardial tension (preload); and (2) a decr in peripheral vascular resistance, which reduces arterial blood pressure and ventricular outflow resistance (afterload). /Nitrates/, Antianginal or cardiac load reducing agent: /Mechanism of action/ not specifically known but thought to cause a reduction of myocardial oxygen demand. This is attributed to a reduction in left ventricular preload and afterload because of venous (predominantly) and arterial dilation with a more efficient redistribution of blood flow within the myocardium. Antihypertensive: Peripheral vasodilation. /Nitrates (systemic)/, The basic mechanisms responsible for the vasodilatory and anti-ischemic action of organic nitrates involve bioactivation of, and nitric oxide (NO) release from, these compounds which have therefore been termed NO donors. The organic nitrate pentaerythritol tetranitrate (PETN) is known to possess antioxidant properties that are thought to be the underlying cause for its specific pharmacological profile. In contrast to other long-acting nitrates, PETN induces tolerance- free vasodilation in humans and was reported to prevent endothelial dysfunction as well as atherogenesis in cholesterol- fed rabbits. ... The active PETN metabolite PETriN stimulates protein expression of the antioxidant defense protein heme oxygenase-1 (HO-1). Additionally, PETriN enhanced the enzymatic activity of HO-1 measured as formation of the HO-1 metabolites bilirubin and carbon monoxide in lysates from endothelial cells. HO-1 induction subsequently led to a marked increase in protein expression of a second antioxidant protein, ferritin, via the HO-1-dependent release of free iron from endogenous heme sources. Pretreatment of endothelial cells with PETriN was followed by increased cellular resistance to oxidant injury mediated by hydrogen peroxide. Endothelial protection by PETriN was mimicked by exogenous bilirubin which led to an almost complete reversal of hydrogen peroxide-induced toxicity. Increased HO-1 and ferritin expression as well as endothelial protection occurred at micromolar concentrations of PETriN which are well within the range of plasma or tissue levels that can be expected during oral therapy. The capacity to protect the endothelium in vitro may translate into and explain the previously observed antiatherogenic actions of PETN in vivo. ... Moreover, in earlier investigations aimed at assessing the antiatherogenic potential of nitrates, PETN but not isosorbide nitrates prevented plaque formation and endothelial dysfunction in animal models of atherosclerosis. Thus, the ability to activate HO-1 induction and associated antioxidant pathways apparently distinguishes PETN from other long-acting nitrates and may explain their different patterns of action in vivo., Nitrates vary in their potential to induce the development of tolerance. During long-lasting nitrate therapy, except pentaerythritol tetranitrate (PETN), one can observe the development of reactive oxygen species (ROS) inside the muscular cell of a vessel wall, and these bind with nitric oxide (NO). This leads to decreased NO activity, thus, nitrate tolerance. PETN has no tendency to form ROS, and therefore during long-term PETN therapy, there is probably no tolerance or cross-tolerance, as during treatment with other nitrates.
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Product Name

Pentaerythritol tetranitrate

Color/Form

Tetragonal holohedra from acetone + alcohol, White crystalline, Tetragonal (acetone) prisms (acetone-alcohol)

CAS RN

78-11-5
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Record name Pentaerythritol tetranitrate
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Record name PENTAERYTHRITOL TETRANITRATE
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Melting Point

140.5 °C, 138 °C
Record name Pentaerythritol tetranitrate
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Record name Pentaerythritol tetranitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6313
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PENTAERYTHRITOL TETRANITRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1576
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

To probe the scope of the photonitration reaction, the nitration of 9,9-dioctylfluorene, anisole and 1,2-dimethoxybenzene by RDX and PETN was investigated. Extended photolysis (5 h) of a mixture of 9,9-dioctylfluorene and either RDX or PETN in 1:1 acetonitrile:THF at either 254, 313, 334, or 356 nm did not generate any observable products and 9,9-dioctylfluorene was recovered in ca. 90% yield. Photolysis of anisole with RDX or PETN yielded only trace amounts of 4-nitroanisole (<1% GC yield) after 4 hours. Photolysis of 1,2-dimethoxybenzene with either RDX or PETN yielded 1,2-dimethoxy-4-nitrobenzene in only ca. 8% yield after 2 hours; moreover this reaction did not proceed cleanly and numerous polar photoproducts were observed. Based on this set of experiments, anilines were selected as candidates for potential indicators. To create fluorogenic indicators based on the facile nitration reaction between aromatic amines and the photofragmentation products of RDX and PETN, 9,9-disubstituted 9,10-dihydroacridines (DHAs) were targeted as chemosensory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,600
Citations
YA Gruzdkov, YM Gupta - The Journal of Physical Chemistry A, 2001 - ACS Publications
Geometry optimizations and normal-mode analyses of the pentaerythritol tetranitrate (PETN) conformer belonging to the S 4 molecular point group and comprising the crystalline solid …
Number of citations: 140 pubs.acs.org
JJ Dick, RN Mulford, WJ Spencer, DR Pettit… - Journal of applied …, 1991 - pubs.aip.org
The shock response of single crystals of the explosive pentaerythritol tetranitrate was studied from 3.4 to 19 GPa. Four orientations, <110>, <001>, <101>, and <100> were studied. The …
Number of citations: 239 pubs.aip.org
CM Tarver, TD Tran, RE Whipple - … : An International Journal …, 2003 - Wiley Online Library
… In this paper a four-step thermal decomposition model for pentaerythritol tetranitrate (PETN) is presented. The heat transfer code Chemical TOPAZ [10] can handle any number of …
Number of citations: 53 onlinelibrary.wiley.com
RM Eason, TD Sewell - The Journal of Physical Chemistry C, 2012 - ACS Publications
… dynamics simulations were used to study the mechanisms of shock-induced inelastic deformation in oriented single crystals of the energetic material pentaerythritol tetranitrate (PETN). …
Number of citations: 34 pubs.acs.org
AD Booth, FJ Llewellyn - Journal of the Chemical Society (Resumed), 1947 - pubs.rsc.org
… Pentaerythritol tetranitrate is ideally suited to such a study since the molecule is fairly simple … Mag., 1925, 20, 346) found that pentaerythritol tetranitrate crystallises in the ditetragonal …
Number of citations: 79 pubs.rsc.org
PR Binks, CE French, S Nicklin… - Applied and …, 1996 - Am Soc Microbiol
A mixed microbial culture capable of metabolizing the explosive pentaerythritol tetranitrate (PETN) was obtained from soil enrichments under aerobic and nitrogen-limiting conditions. A …
Number of citations: 176 journals.asm.org
CM Tarver, RD Breithaupt, JW Kury - Journal of applied physics, 1997 - pubs.aip.org
… laser interferometry was used to obtain nanosecond time resolved particle velocity histories of the free surfaces of tantalum discs accelerated by detonating pentaerythritol tetranitrate (…
Number of citations: 109 pubs.aip.org
EA Zhurova, AI Stash, VG Tsirelson… - Journal of the …, 2006 - ACS Publications
Chemical bonding in the pentaerythritol tetranitrate crystal based on the experimental electron density obtained from X-ray diffraction data at 100 K and theoretical calculations at the …
Number of citations: 144 pubs.acs.org
JJ Dick - Applied Physics Letters, 1984 - pubs.aip.org
Pentaerythritol tetranitrate single crystals were shocked in four different orientations with the shock direction parallel to the <110>, <001>, <101>, or <100> crystallographic directions. …
Number of citations: 211 pubs.aip.org
G Lan, G Zhang, J Shen, Z Li, J Wang, J Li - Langmuir, 2022 - ACS Publications
Pentaerythritol tetranitrate (PETN) was coated by tannic acid (TA), polydopamine (PDA), and melamine-formaldehyde (MF) resins via in situ reaction to prepare PETN@TA, PETN@PDA…
Number of citations: 4 pubs.acs.org

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